![molecular formula C20H32O4 B1249532 (10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid](/img/structure/B1249532.png)
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid
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Overview
Description
(10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoic acid is an epoxy(hydroxy)icosatrienoic acid consisting of (5Z,8Z,14Z)-icosa-5,9,14-trienoic acid having additional (10R)-hydroxy- and (11S,12S)-epoxy groups. It derives from an all-cis-icosa-5,8,14-trienoic acid. It is a conjugate acid of a (10R)-hydroxy-(11S,12S)-epoxyicosa-(5Z,8Z,14Z)-trienoate.
Scientific Research Applications
Synthesis and Structural Identification
- The compound has been synthesized and structurally identified through various methods, contributing to our understanding of its chemical properties and potential applications in biochemistry and pharmacology. One study focused on synthesizing similar hydroxy fatty acids and their deuterioisomers, providing insights into their structural aspects (Russell & Pabon, 1982).
Metabolic Pathways and Enzymatic Reactions
- Research has identified that polyunsaturated fatty acids can be oxygenated to hydroxy and epoxy fatty acids by cytochrome P450, highlighting the metabolic pathways involved (Oliw, Bylund & Herman, 1996).
- Another study identified an epoxy-hydroxy compound as a product in the incubation of arachidonic acid with washed blood platelets, demonstrating the biochemical transformations of these acids within biological systems (Walker, Jones & Wilson, 1979).
Biological Effects and Cellular Responses
- The effects of similar hydroxy fatty acids on intracellular calcium release in human neutrophils were studied, shedding light on the biological and physiological implications of these compounds (Reynaud & Pace-Asciak, 1997).
- A study on human and mouse eLOX3 enzymes highlighted the distinct substrate specificities of these enzymes toward hydroperoxy stereoisomers of arachidonic and linoleic acids, indicating varied biological roles in different organisms (Yu, Schneider, Boeglin & Brash, 2006).
Implications in Health and Disease
- Research into the biological role of hepoxilins, which are related to hydroxy-epoxy fatty acids, discussed their potential as a response to oxidative stress and their therapeutic implications in human diseases (Zafiriou, Deva, Ciccoli, Siafaka-Kapadai & Nigam, 2007).
properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,10R)-10-hydroxy-10-[(2S,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1 |
InChI Key |
DWNBPRRXEVJMPO-OANGEUSWSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@@H](O1)[C@@H](/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC1C(O1)C(C=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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